molecular formula C13H12Cl2N2O B4779898 1-[(2,6-Dichlorophenyl)methyl]-4,6-dimethylpyrimidin-2-one

1-[(2,6-Dichlorophenyl)methyl]-4,6-dimethylpyrimidin-2-one

Cat. No.: B4779898
M. Wt: 283.15 g/mol
InChI Key: LIXGJUSFXHFLGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,6-Dichlorophenyl)methyl]-4,6-dimethylpyrimidin-2-one is a chemical compound characterized by its unique structure, which includes a dichlorophenyl group attached to a dimethylpyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,6-Dichlorophenyl)methyl]-4,6-dimethylpyrimidin-2-one typically involves the reaction of 2,6-dichlorobenzyl chloride with 4,6-dimethyl-2-pyrimidinone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

1-[(2,6-Dichlorophenyl)methyl]-4,6-dimethylpyrimidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

1-[(2,6-Dichlorophenyl)methyl]-4,6-dimethylpyrimidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2,6-Dichlorophenyl)methyl]-4,6-dimethylpyrimidin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2,6-Dichlorophenyl)methyl]-4,6-dimethylpyrimidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrimidinone core differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in research and industry .

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-4,6-dimethylpyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O/c1-8-6-9(2)17(13(18)16-8)7-10-11(14)4-3-5-12(10)15/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXGJUSFXHFLGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1CC2=C(C=CC=C2Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(2,6-Dichlorophenyl)methyl]-4,6-dimethylpyrimidin-2-one
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1-[(2,6-Dichlorophenyl)methyl]-4,6-dimethylpyrimidin-2-one
Reactant of Route 6
1-[(2,6-Dichlorophenyl)methyl]-4,6-dimethylpyrimidin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.